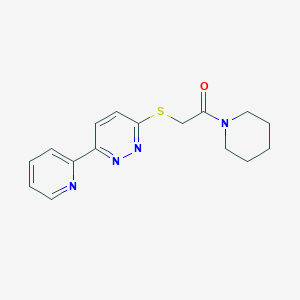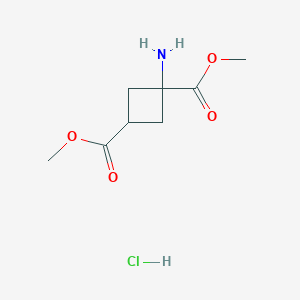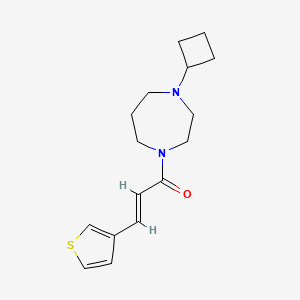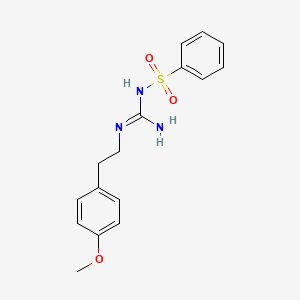![molecular formula C23H15N3O3 B2570022 3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one CAS No. 1321715-78-9](/img/structure/B2570022.png)
3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
Descripción general
Descripción
Quinazolinones and their derivatives are a significant class of heterocyclic compounds. They have a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a substituted 2-[(E)-2-arylethenyl]-3-arylquinazolin-4(3H)-one skeleton . The substituents at the ethylene fragment are located in trans positions .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, and oxidation are some of the chemical reactions that quinazolinone derivatives can undergo .
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibitory Applications
- Biological Activity : Hydrazone derivatives, including those related to the queried compound, have been synthesized and tested for their antibacterial and acetylcholinesterase enzyme inhibitory activities (Gupta & Rastogi, 1986).
Antiviral Applications 2. Antiviral Activity : Synthesis of related quinazolone compounds has demonstrated antiviral activity against viruses like Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus (HSV-I) (Pandey et al., 2008).
Analgesic and Anti-inflammatory Applications 3. Analgesic Activity : Research has shown that certain quinazolin-4(3H)-one derivatives exhibit significant analgesic properties, suggesting potential use in pain management (Osarodion, 2023).
- Anti-inflammatory Potential : Novel derivatives of quinazolin-4(3H)-one, including compounds structurally similar to the queried molecule, have shown promising anti-inflammatory and analgesic activities in pharmacological evaluations (Kerzare et al., 2016).
Anticonvulsant Applications 5. Anticonvulsant Properties : Quinazolin-4(3H)-one analogues are reported to have anticonvulsant activity, suggesting potential therapeutic applications in treating seizures (Nair & Mathew, 2013).
Corrosion Inhibition Applications 6. Corrosion Inhibition : Quinazolinone derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments, showcasing their utility in material science (Errahmany et al., 2020).
Mecanismo De Acción
The mechanism of action of quinazolinones is diverse and depends on the specific derivative. Some quinazolinones demonstrate antibiotic effect in vivo against methicillin-resistant Staphylococcus aureus and antileishmanial activity . They can also inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-15-11-9-14(10-12-15)26-21(24-20-8-4-2-6-17(20)23(26)29)13-18-16-5-1-3-7-19(16)25-22(18)28/h1-13,27H,(H,25,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAGBDKBELKMJW-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332141 | |
| Record name | 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one | |
CAS RN |
1321715-78-9 | |
| Record name | 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-cyclopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2569940.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylonitrile](/img/structure/B2569941.png)
![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2569942.png)



![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2569948.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2569953.png)

![2-Chloro-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2569957.png)

